molecular formula C9H10F3NO B3139121 1-(3-(Trifluoromethoxy)phenyl)ethanamine CAS No. 477312-25-7

1-(3-(Trifluoromethoxy)phenyl)ethanamine

货号: B3139121
CAS 编号: 477312-25-7
分子量: 205.18 g/mol
InChI 键: XRRKIDIISISOKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-(Trifluoromethoxy)phenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

化学反应分析

1-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl triflate for substitution and cesium fluoride for trifluoromethylation . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Neuroprotective Agents
The compound has garnered attention for its role as a building block in the synthesis of neuroprotective agents. The trifluoromethoxy group contributes to its lipophilicity, enabling better penetration across biological membranes, which is crucial for therapeutic efficacy in treating neurodegenerative diseases. Research indicates that derivatives of this compound can exhibit protective effects against conditions such as Alzheimer's and Parkinson's diseases.

Pharmaceutical Development
1-(3-(Trifluoromethoxy)phenyl)ethanamine is utilized in the pharmaceutical industry to develop new therapeutic agents. Its unique electronic properties allow it to interact effectively with various receptors and enzymes involved in neurological functions. This makes it a candidate for further research into drug development aimed at addressing neurological disorders.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Reduction Reactions : Utilizing metal catalysts under hydrogen pressure to convert precursor compounds into the desired amine form.
  • Chiral Resolution : Employing techniques to isolate the (R)-enantiomer from racemic mixtures, which is essential for ensuring the biological activity of the final product .

Case Studies

Neuroprotective Studies
Research has demonstrated that derivatives of this compound can significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents. These studies suggest that the compound may enhance cellular resilience against oxidative stress and excitotoxicity, common mechanisms involved in neurodegeneration.

Pharmacokinetic Properties
Studies assessing the pharmacokinetics of this compound reveal favorable absorption and distribution characteristics due to its lipophilic nature. This property is crucial for developing effective therapeutic agents that require efficient delivery to target sites within the central nervous system .

作用机制

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with various enzymes and receptors.

相似化合物的比较

1-(3-(Trifluoromethoxy)phenyl)ethanamine can be compared to other similar compounds such as:

The presence of the trifluoromethoxy group in this compound makes it unique, providing enhanced stability and specific reactivity patterns compared to its analogs.

生物活性

1-(3-(Trifluoromethoxy)phenyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound’s lipophilicity, which may improve its bioavailability and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀F₃N
  • Molecular Weight : 189.18 g/mol
  • Structure : The compound features a trifluoromethoxy group attached to a phenyl ring, contributing to its unique electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, facilitating its penetration into biological membranes and interaction with target sites in the body.

Pharmacological Properties

This compound has been studied for several pharmacological effects:

  • Neuroprotective Effects : Preliminary studies indicate that this compound may serve as a precursor for neuroprotective agents, with potential applications in treating neurodegenerative diseases.
  • Interaction with Neurotransmitter Receptors : Research suggests that it may influence mood and behavior by interacting with specific neurotransmitter receptors.
  • Anti-inflammatory Properties : The compound's interactions with enzymes involved in inflammatory pathways are under investigation, indicating potential anti-inflammatory effects.

Study 1: Neuroprotective Activity

A study evaluated the neuroprotective properties of this compound in a mouse model of neurodegeneration. Results showed that administration of the compound significantly reduced markers of neuronal damage compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Study 2: Binding Affinity

Research assessing the binding affinity of this compound to various receptors demonstrated that it exhibits strong affinity towards sigma receptors, which are implicated in modulating neurotransmission and have been targeted for developing anti-cocaine therapies .

Comparative Analysis

The following table summarizes the biological activities and structural similarities of this compound compared to related compounds:

Compound NameBiological ActivityStructural FeaturesReference
1-(3-Trifluoromethoxy)phenyl)ethanamineNeuroprotection, anti-inflammatoryTrifluoromethoxy group
(R)-1-(3-Trifluoromethyl)phenyl)ethanolNeuroprotective agent precursorTrifluoromethyl group
Trifluoromethylated phenylethylene diaminesAnti-cocaine activityMultiple trifluoromethyl substitutions

属性

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRKIDIISISOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

An Emrys Process Vial (2-5 ml) was charged with 420 mg (2 mmol) of 1-(4-trifluoromethoxy-phenyl)-ethanone, ammonium acetate in MeOH (4.0 ml of a 5 M solution, 20 mmol) and sodium cyanoborohydride in MeOH (0.440 ml of a 5 M solution, 2.2 mmol). The reaction vessel was sealed and heated to 120° C. for 5 min in an Emrys Optimizer. After cooling and manual release of remaining pressure the vessel was uncapped and the reaction mixture concentrated at reduced pressure. The residue was dissolved in Et2O (10 ml) and extracted with 2 M aqueous HCl (3×5 ml). The combined aqueous phases were adjusted to pH 9 with a 10 M aqueous KOH and extracted with CH2Cl2 (4×10 ml). The combined organic phases were dried over MgSO4 and the solvent evaporated at reduced pressure to afford 1-(3-trifluoromethoxy-phenyl) -ethyl amine which is used as crude product for step 2.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-trifluoromethoxyacetophenone, oxime, Preparation 14 (3.08 g, 12.36 mmol), Raney nickel (1 mL) in methanol (50 mL) and ammonium hydroxide (5 mL) was hydrogenated (H2, 50 psi) for 16 hours. The reaction mixture was filtered through Celite and the resultant filtrate was concentrated in vacuo. The suspension obtained was acidified with hydrochloric acid (6N) (100 mL). The aqueous layer was washed with diethyl ether (2×50 mL). The aqueous layer was then made basic with sodium hydroxide (10 N) (with cooling). The basic aqueous layer was then extracted with CH2Cl2 (2×100 mL). The combined organic layer was washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the resultant filtrate was concentrated in vacuo to provide the title compound (1.82 g, 63%) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
14
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Trifluoromethoxy)phenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-(Trifluoromethoxy)phenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(3-(Trifluoromethoxy)phenyl)ethanamine
Reactant of Route 4
1-(3-(Trifluoromethoxy)phenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(3-(Trifluoromethoxy)phenyl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-(3-(Trifluoromethoxy)phenyl)ethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。